N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-14(17-9-3-4-11-13(6-9)25-8-24-11)10-7-23-16(18-10)19-15(21)12-2-1-5-22-12/h1-7H,8H2,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCKNYMESPSARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Several studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole and thiazolidinone scaffolds have shown potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication.
-
Anticancer Potential
- Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells by disrupting microtubule dynamics or modulating cell cycle progression . These compounds may target specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation, making them potential candidates for cancer therapy.
- Anti-inflammatory Effects
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Oxazole vs. Thiazole Derivatives
Compounds 5b , 55 , and 72 (Evidences 8–10) replace the oxazole core with a thiazole ring. For example, 5b (2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide) exhibits a thiazole ring with a benzoyl substituent. Key differences include:
- Synthetic Yields : Thiazole derivatives like 5b are synthesized in moderate yields (~45%) via coupling reactions, comparable to oxazole-based methods .
Benzo[d][1,3]dioxol-5-yl-Containing Benzimidazoles
Compounds 4d–4f and 5b–j () feature a benzimidazole core with benzo[d][1,3]dioxol-5-yl substituents. For instance, 4d (2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole) includes dual methylenedioxyphenyl groups and a fluorine atom.
- Melting Points : Benzimidazole derivatives generally exhibit higher melting points (e.g., 4f at 231.4–233.5°C) compared to oxazole/thiazole analogs, likely due to enhanced planarity and intermolecular interactions .
- Substituent Effects : Fluorine and bromo substituents (e.g., 4e ) improve metabolic stability but may reduce solubility .
Substituent Variations
Furan-Containing Analogs
Compound 4u (), 2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide, shares a furan moiety with the target compound.
- Polarity : The furan-2-ylmethyl group in 4u increases hydrophilicity (Rf = 0.30 in n-hexane/EtOAc 8:2) compared to tert-butyl or adamantyl substituents .
Aromatic and Aliphatic Substituents
Compounds 4p–4t () feature diverse N-substituents on 2-oxoacetamide scaffolds:
- 4p (4-methoxyphenyl): Electron-donating groups enhance resonance stabilization.
- 4s (tert-butyl): Bulky substituents improve lipophilicity (Rf = 0.30 in n-hexane/EtOAc 8:2) but may sterically hinder target binding .
Coupling Reactions
The target compound likely employs amide coupling strategies similar to 5b (HATU/DIPEA in DMF, 50°C, 45% yield) . In contrast, D14–D20 () utilize conjugate addition routes, yielding penta-2,4-dienamide derivatives with lower efficiencies (13.7–24.8% yields) .
Hydrogenation and Functionalization
Compound 7 (), a pyrrolidine derivative, is synthesized via hydrogenation with Raney Ni, a method applicable to oxazole derivatives if reducible groups are present .
Physicochemical Properties
*Inferred from analogous syntheses.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
- Control temperature (e.g., 0–5°C for coupling steps to minimize side reactions) .
- Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) .
Basic: What analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm connectivity of benzo[d][1,3]dioxole (δ 6.8–7.1 ppm), oxazole (δ 8.2–8.5 ppm), and furan (δ 7.3–7.6 ppm) moieties .
- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ expected for C₁₇H₁₂N₃O₆: 354.0722) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
Design :
- Synthesize analogs with variations in:
- Benzo[d][1,3]dioxole substituents (e.g., electron-withdrawing groups at C5).
- Oxazole/furan linkers (e.g., replacing oxazole with thiazole) .
Q. Assays :
- Anticancer activity : Measure IC₅₀ against cell lines (e.g., MCF-7, A549) via MTT assay .
- Enzyme inhibition : Test kinase inhibition (e.g., EGFR) using fluorescence-based assays .
Q. Example SAR Table :
| Substituent Modification | Bioactivity (IC₅₀, μM) | Selectivity Index |
|---|---|---|
| -OCH₃ at C5 (benzo[d][1,3]dioxole) | 0.45 ± 0.02 | 12.3 |
| -NO₂ at C5 | 1.20 ± 0.15 | 3.8 |
| Thiazole replacement | 2.10 ± 0.30 | 1.5 |
| Data adapted from comparable analogs in . |
Advanced: What hypotheses exist regarding the compound’s mechanism of action in anticancer studies?
Methodological Answer:
Proposed mechanisms include:
Kinase inhibition : Interaction with ATP-binding pockets of tyrosine kinases (e.g., EGFR) via hydrogen bonding with the oxazole carbonyl .
DNA intercalation : Planar benzo[d][1,3]dioxole moiety may intercalate DNA, inducing apoptosis (supported by comet assay data) .
ROS generation : Furan-linked carboxamide may enhance reactive oxygen species (ROS) in cancer cells, validated via DCFH-DA fluorescence assays .
Q. Contradictions :
- Some studies report IC₅₀ < 1 μM in leukemia cells but >5 μM in solid tumors, suggesting tissue-specific uptake .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
Standardize assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum concentrations .
Control compound stability : Confirm compound integrity in DMSO stocks via HPLC before assays .
Statistical analysis : Apply ANOVA with post-hoc tests to compare datasets; report p-values for significance .
Q. Case Study :
- Discrepancies in IC₅₀ values for leukemia cells (0.5 μM vs. 2.1 μM) were traced to differences in incubation time (48h vs. 72h) .
Basic: What in vitro models are suitable for initial biological screening?
Methodological Answer:
- Cancer : NCI-60 cell panel (e.g., HCT-116, HepG2) with MTT or SRB assays .
- Antimicrobial : Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains via microdilution (CLSI guidelines) .
- Cytotoxicity : Normal cell lines (e.g., HEK-293) to calculate selectivity indices .
Advanced: How can computational modeling predict binding modes and optimize derivatives?
Methodological Answer:
Docking studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The oxazole carbonyl forms hydrogen bonds with Lys721 .
QSAR : Develop regression models correlating logP, polar surface area, and IC₅₀ values from 20 derivatives .
MD simulations : Analyze stability of ligand-protein complexes over 100 ns (e.g., GROMACS) .
Advanced: What strategies mitigate low yields in the final coupling step?
Methodological Answer:
Activation optimization : Replace EDC with Cl-TMP for higher carbodiimide efficiency .
Solvent screening : Test DMF vs. dichloromethane (DCM) to reduce steric hindrance .
Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12h) and improve yield by 15–20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
